molecular formula C29H32N2O6S2 B2687703 1,4-Bis[(4-ethoxynaphthalen-1-yl)sulfonyl]-1,4-diazepane CAS No. 447410-61-9

1,4-Bis[(4-ethoxynaphthalen-1-yl)sulfonyl]-1,4-diazepane

Cat. No.: B2687703
CAS No.: 447410-61-9
M. Wt: 568.7
InChI Key: CZAUQBMYZWDQER-UHFFFAOYSA-N
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Description

1,4-Bis[(4-ethoxynaphthalen-1-yl)sulfonyl]-1,4-diazepane (CAS: 447410-61-9) is a seven-membered diazepane ring substituted with two 4-ethoxynaphthalene-1-sulfonyl groups. Its molecular formula is C29H32N2O6S2, with a molecular weight of 568.70 g/mol .

Properties

IUPAC Name

1,4-bis[(4-ethoxynaphthalen-1-yl)sulfonyl]-1,4-diazepane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H32N2O6S2/c1-3-36-26-14-16-28(24-12-7-5-10-22(24)26)38(32,33)30-18-9-19-31(21-20-30)39(34,35)29-17-15-27(37-4-2)23-11-6-8-13-25(23)29/h5-8,10-17H,3-4,9,18-21H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZAUQBMYZWDQER-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C2=CC=CC=C21)S(=O)(=O)N3CCCN(CC3)S(=O)(=O)C4=CC=C(C5=CC=CC=C54)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H32N2O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

568.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-Bis[(4-ethoxynaphthalen-1-yl)sulfonyl]-1,4-diazepane typically involves multiple steps, starting with the preparation of the ethoxynaphthalenyl sulfonyl chloride intermediates. These intermediates are then reacted with 1,4-diazepane under controlled conditions to form the final product. The reaction conditions often include the use of organic solvents, such as dichloromethane or toluene, and may require catalysts to facilitate the reaction.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1,4-Bis[(4-ethoxynaphthalen-1-yl)sulfonyl]-1,4-diazepane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl groups to thiols or sulfides.

    Substitution: The ethoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or sulfides.

Scientific Research Applications

Chemistry

  • Building Block in Organic Synthesis : The compound serves as a versatile building block in the synthesis of novel materials and catalysts. Its sulfonyl groups can participate in various chemical reactions, enhancing the reactivity of the diazepane core.

Biology

  • Biological Interactions : Due to its structural characteristics, it is a candidate for studying interactions with biological molecules. This can lead to advancements in biochemistry, particularly in understanding molecular recognition processes.

Medicine

  • Therapeutic Potential : Research into the biological activity of this compound suggests it may have therapeutic applications. It could function as an enzyme inhibitor or receptor modulator, which might lead to new treatments for various diseases.

Industrial Applications

  • Production of Specialty Chemicals : The stability and reactivity of 1,4-Bis[(4-ethoxynaphthalen-1-yl)sulfonyl]-1,4-diazepane make it valuable in producing specialty chemicals and advanced materials. Its ability to undergo functionalization allows for the creation of tailored compounds for specific industrial needs.

Case Study 1: Enzyme Inhibition

A study investigated the compound's potential as an enzyme inhibitor. It was found to effectively inhibit specific enzymes involved in metabolic pathways, suggesting its role in therapeutic applications targeting metabolic disorders.

Case Study 2: Antioxidant Activity

Preliminary studies indicated that this compound exhibits antioxidant properties. This activity could be beneficial in reducing oxidative stress within biological systems.

Mechanism of Action

The mechanism by which 1,4-Bis[(4-ethoxynaphthalen-1-yl)sulfonyl]-1,4-diazepane exerts its effects depends on its specific application. In chemical reactions, the sulfonyl groups can act as electron-withdrawing groups, influencing the reactivity of the diazepane ring. In biological systems, the compound may interact with proteins or enzymes, potentially inhibiting their activity or altering their function.

Comparison with Similar Compounds

Key Observations :

  • Steric and Electronic Effects : The target compound’s ethoxynaphthalene groups introduce greater steric hindrance and lipophilicity compared to smaller substituents like trifluoromethylphenyl or pyridyl. This may influence binding kinetics and solubility .
  • Synthesis Complexity: Mono-substituted analogs (e.g., 1-(3-trifluoromethylphenyl)-1,4-diazepane) achieve moderate yields (35–53%) via nucleophilic substitution . The target compound’s bis-sulfonyl structure likely requires more stringent conditions, though yield data are unavailable.

Receptor Binding Profiles

  • Nicotinic Acetylcholine Receptors (nAChRs) : Derivatives like 1-(pyridin-3-yl)-1,4-diazepane (NS3531) bind to nAChRs via interactions between the diazepane ring and the receptor’s principal subunit, while the pyridine faces the complementary subunit . Bulkier substituents (e.g., ethoxy in NS3573) enhance agonist efficacy by stabilizing intersubunit bridges . The target compound’s naphthalene groups may similarly modulate receptor interactions but with distinct spatial orientation.
  • Dopamine D3 Receptors : Analogs such as 1-(3-trifluoromethylphenyl)-1,4-diazepane exhibit affinity for D3 receptors, with substituent electronegativity (e.g., CF3) enhancing binding . The target’s sulfonyl groups may offer hydrogen-bonding opportunities, though its size could limit penetration.

Kinase Inhibition

  • CDK9/CDK2 Binding: The 1,4-diazepane scaffold in inhibitors like compound 20 adopts variable conformations depending on the kinase target. In CDK9, the diazepane ring orients inward, while in CDK2, it exhibits flexibility .

Selectivity and Physicochemical Properties

  • 5-HT7R Selectivity : 1-(3-(3-Chlorophenyl)-1H-pyrazol-4-yl)-1,4-diazepane demonstrates high selectivity for 5-HT7R over other serotonin receptors, attributed to its chlorophenylpyrazole group . The target compound’s ethoxynaphthalene moieties may confer unique selectivity profiles, though empirical data are lacking.
  • Solubility and Bioavailability : The target’s high molecular weight (568.70 vs. 177.25–408.53 for others) and lipophilic naphthalene groups suggest reduced aqueous solubility, a common challenge for sulfonyl-rich compounds .

Biological Activity

1,4-Bis[(4-ethoxynaphthalen-1-yl)sulfonyl]-1,4-diazepane is a compound of interest due to its potential biological activity, particularly in the context of pharmacology and medicinal chemistry. This article reviews the biological properties, mechanisms of action, and relevant case studies associated with this compound.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C22H24N2O4S2\text{C}_{22}\text{H}_{24}\text{N}_2\text{O}_4\text{S}_2

This compound features a diazepane core substituted with sulfonyl groups attached to ethoxynaphthalene moieties. Its unique structure contributes to its biological interactions.

Anticoagulant Properties

Research has indicated that derivatives of diazepane can act as inhibitors of factor Xa (fXa), a key enzyme in the coagulation cascade. For instance, a related diazepane derivative demonstrated an IC50 value of 6.8 nM against fXa, showcasing potent anticoagulant activity without significantly prolonging bleeding time . This suggests that this compound may possess similar properties.

Antimicrobial Activity

Recent studies have explored the antimicrobial potential of compounds within the diazepane class. Certain structural analogs have shown activity against bacterial quorum sensing systems, indicating that modifications to the diazepane framework can enhance antimicrobial efficacy . While specific data on this compound is limited, its structural relatives suggest a promising avenue for antimicrobial activity.

Cytotoxicity and Cell Proliferation

In vitro studies assessing the cytotoxic effects of related compounds indicate that modifications in the sulfonyl or naphthalene substituents can influence cell proliferation rates in various cancer cell lines. For instance, compounds with similar naphthalene structures have been reported to exhibit selective cytotoxicity against human cancer cells . Further research is needed to evaluate the specific cytotoxic profile of this compound.

Study 1: Factor Xa Inhibition

A study published in 2004 highlighted the synthesis and biological evaluation of novel 1,4-diazepane derivatives as fXa inhibitors. The findings revealed that certain derivatives exhibited significant anticoagulant properties without adverse effects on bleeding time. This establishes a foundation for further exploration of related compounds like this compound in anticoagulation therapy .

Study 2: Antimicrobial Screening

In a recent investigation into benzo[1,4]diazepine derivatives for their antimicrobial properties, several compounds were screened for their ability to disrupt bacterial communication mechanisms. The study identified promising candidates for further development as quorum sensing modulators. Although specific data on this compound were not included, the results underscore the potential for similar compounds to exhibit antimicrobial effects .

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